molecular formula C19H26N2O3 B1373828 2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid CAS No. 1239714-26-1

2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid

Cat. No. B1373828
CAS RN: 1239714-26-1
M. Wt: 330.4 g/mol
InChI Key: FHABINBGFOPHTJ-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and molecular weight. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used for this purpose can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It may include information about the reagents and conditions required for these reactions, as well as the products formed .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include information about the compound’s reactivity with other substances .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Spiroheterocyclic Compounds : Research on similar compounds has involved the synthesis of spiroheterocyclic tetrahydroisoquinoline-1-ones, with structural analysis through X-ray, ab initio, and DFT calculations. This highlights their potential in developing complex molecular structures (Stoyanova et al., 2010).

  • Preparation via Pictet–Spengler Reaction : A high-yielding synthesis of dihydro-1H-spiro[isoquinoline-4,4′-piperidine] has been reported, utilizing an N-sulfonyl group for both activation and protection in the Pictet–Spengler reaction (Liu et al., 2006).

  • Platinum-Catalyzed Hydrative Carbocyclizations : Research includes developing novel hydrative carbocyclizations to produce nitrogen-containing heterocycles, demonstrating the compound's utility in complex chemical reactions (Mukherjee & Liu, 2011).

Novel Compound Synthesis

  • Spiro[indole-3,4′-piperidin]-2-ones : Research has demonstrated a method to synthesize spiro[indole-3,4′-piperidin]-2-one systems, showing the compound's role in creating new chemical entities (Freund & Mederski, 2000).

  • Synthesis of Steroid 13-Azaanalogs : There has been a development in synthesizing tetrahydropyrrolo[2,1-a]-isoquinoline-2-spiro compounds, indicating potential applications in creating analogs of biologically active steroids (Bannikova et al., 2008).

  • Oxidation Reactions and Synthesis of Lactam Compounds : The oxidation of similar compounds has led to the formation of lactams and subsequent cis-dihydroxylation, highlighting potential applications in synthesizing complex organic structures (Malkova et al., 2014).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to a specific receptor, inhibiting an enzyme, or altering the structure of DNA .

Safety and Hazards

This includes information about the compound’s toxicity, flammability, and environmental impact. It may also include precautions for handling and storing the compound .

properties

IUPAC Name

2-butyl-1'-methyl-1-oxospiro[4H-isoquinoline-3,4'-piperidine]-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-3-4-11-21-17(22)15-8-6-5-7-14(15)16(18(23)24)19(21)9-12-20(2)13-10-19/h5-8,16H,3-4,9-13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHABINBGFOPHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCN(CC3)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid
Reactant of Route 2
2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid
Reactant of Route 3
2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid
Reactant of Route 4
2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid
Reactant of Route 5
2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid
Reactant of Route 6
2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid

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